N-tert-Butyl-4-methylbenzamide
Overview
Description
N-tert-Butyl-4-methylbenzamide is a chemical compound that is not directly mentioned in the provided papers. However, the papers do discuss various tert-butyl compounds and their properties, which can provide insight into the characteristics and potential reactivity of N-tert-Butyl-4-methylbenzamide. For instance, the presence of tert-butyl groups in these compounds is known to influence their physical properties, such as solubility and dielectric constant, as well as their chemical reactivity .
Synthesis Analysis
The synthesis of compounds with tert-butyl groups often involves the use of tert-butylamine or tert-butyl-containing reagents. For example, N-(3-nitrobenzoyl)-N',N''-bis(tert-butyl)phosphoric triamide was synthesized by reacting 3-nitrobenzoyl phosphoramidic dichloride with tert-butylamine . Similarly, N-tert-butyl-N-methyl-2-methoxybenzamide undergoes directed metalation, demonstrating the synthetic utility of N-tert-butyl-N-methylbenzamides in directed metalation syntheses . These methods could potentially be adapted for the synthesis of N-tert-Butyl-4-methylbenzamide.
Molecular Structure Analysis
The molecular structure of compounds containing tert-butyl groups can be quite complex due to the bulky nature of the tert-butyl group. This can lead to certain steric effects that influence the overall molecular conformation. For instance, the crystal structure of N-(4-tert-Butylbenzyl)phthalimide shows a V-shaped molecule with significant dihedral angles due to the presence of the tert-butyl group . Such structural analyses are crucial for understanding the behavior of N-tert-Butyl-4-methylbenzamide.
Chemical Reactions Analysis
Tert-butyl groups can affect the reactivity of compounds in various chemical reactions. For example, N-tert-butanesulfinyl imines are versatile intermediates for the asymmetric synthesis of amines, where the tert-butyl group serves as a chiral directing group . The tert-butyl group can also activate imines for the addition of nucleophiles and can be readily cleaved after nucleophilic addition . These insights into the reactivity of tert-butyl groups can help predict the behavior of N-tert-Butyl-4-methylbenzamide in similar reactions.
Physical and Chemical Properties Analysis
The introduction of tert-butyl groups into compounds often leads to a decrease in intermolecular forces and packing ability, resulting in low dielectric constants and moisture absorption, as well as high glass transition temperatures . The solubility of these compounds can also be significantly enhanced by the presence of tert-butyl groups . These properties are important to consider when analyzing the physical and chemical properties of N-tert-Butyl-4-methylbenzamide.
Scientific Research Applications
Synthetic Chemistry
N-tert-Butyl-4-methylbenzamide is used in synthetic chemistry for directed metalation, a process that forms new carbon-carbon bonds. For instance, it undergoes directed metalation and reacts with methyl iodide to produce N-tert-butyl-N-methyl-2-methoxy-6-methylbenzamide. This demonstrates its potential in the synthesis of complex organic compounds, including lunularic acid (Reitz & Massey, 1990).
Metabolic Studies
N-tert-Butyl-4-methylbenzamide has been used in studies investigating metabolic processes. Research on the metabolic conversion of N-methylbenzamides has identified N-(Hydroxymethyl) compounds as metabolites of N-methylbenzamide, including derivatives such as 4-t-butyl-N-methylbenzamide. These studies provide insights into the stability and metabolism of these compounds (Ross et al., 1983).
Material Science
In material science, derivatives of N-tert-Butyl-4-methylbenzamide have been explored for various applications. For example, novel crystalline forms of related compounds have been claimed for use in treating disorders like asthma and depression, highlighting their potential in diverse fields such as pharmaceuticals and therapeutic patents (Norman, 2008).
Organic Chemistry
The compound finds application in organic chemistry for synthesizing various organic structures. A study demonstrated the synthesis of 1,2,3-benzotriazine-4-(3H)-ones using 2-aminobenzamides and tert-butyl nitrite, illustrating its use in creating complex organic molecules (Yan et al., 2016).
Polymer Science
In the field of polymer science, N-tert-Butyl-4-methylbenzamide derivatives have been used in the anionic polymerization of styrene derivatives. This process is crucial for producing block copolymers, which have wide-ranging applications in industry and research (Ishizone et al., 1993).
Nanotechnology
N-tert-Butyl-4-methylbenzamide derivatives are also utilized in nanotechnology. They have been used for the surface functionalization of ZnO nanoparticles, which is a key process in developing advanced materials for applications like dye-sensitized solar cells (Gnichwitz et al., 2010).
Safety And Hazards
N-tert-Butyl-4-methylbenzamide is harmful by inhalation, in contact with skin, and if swallowed . It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray (P261). If it comes in contact with the eyes, rinse cautiously with water for several minutes (P305+P351+P338) .
properties
IUPAC Name |
N-tert-butyl-4-methylbenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-9-5-7-10(8-6-9)11(14)13-12(2,3)4/h5-8H,1-4H3,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHVOUXZTZXPBQA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60341921 | |
Record name | N-tert-Butyl-4-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60341921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-Butyl-4-methylbenzamide | |
CAS RN |
42498-32-8 | |
Record name | N-tert-Butyl-4-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60341921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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